(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
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Overview
Description
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone, also known as EAPTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EAPTM belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Fluorescent Labeling and Analysis
One significant application of compounds related to (4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is in the field of fluorescent labeling and analysis. For instance, 6-Methoxy-4-quinolone (6-MOQ), an oxidation product of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media. This characteristic makes it a valuable fluorophore for biomedical analysis, demonstrating strong fluorescence across a wide pH range and high stability against light and heat (Hirano et al., 2004).
Anticancer Research
Quinoline derivatives, including structures similar to the specified compound, have shown potential in anticancer research. For example, 2‐anilino‐3‐aroylquinolines have been evaluated for their cytotoxic activity against various human cancer cell lines and demonstrated remarkable antiproliferative activity. These compounds were found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells (Srikanth et al., 2016).
Molecular Imaging and PET Scans
Compounds with structural similarity to the queried molecule have been used in the development of positron emission tomography (PET) agents. For instance, a derivative compound, HG-10-102-01, has been synthesized for imaging of the LRRK2 enzyme in Parkinson's disease. This compound was used to create a radiolabeled tracer for PET scans, offering potential for diagnostic imaging in neurological disorders (Wang et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially induce a variety of molecular and cellular responses .
properties
IUPAC Name |
[4-(2-ethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-28-20-6-4-3-5-19(20)25-21-16-13-15(23)7-8-18(16)24-14-17(21)22(27)26-9-11-29-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKNOGXSIVLAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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